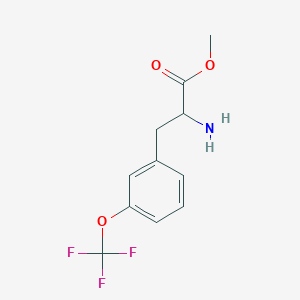

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate

Description

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is a chiral amino acid ester featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the phenyl ring. This compound is structurally analogous to phenylalanine derivatives, where the trifluoromethoxy group imparts unique electronic and steric properties, enhancing metabolic stability and bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

methyl 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)18-11(12,13)14/h2-5,9H,6,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCOOKHTAPNFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Esterification

A widely reported method involves the esterification of 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid using thionyl chloride (SOCl₂) in methanol. The carboxylic acid group is activated by thionyl chloride, forming an acyl chloride intermediate, which subsequently reacts with methanol to yield the methyl ester.

Reaction Conditions :

-

Substrate : 2-Amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid (5.56 g, 30.76 mmol)

-

Solvent : Methanol (120 mL)

-

Reagent : Thionyl chloride (11.2 mL, 154 mmol)

-

Temperature : 0–25°C (ice bath to room temperature)

-

Time : 12–24 hours

Procedure :

-

The substrate is suspended in methanol and cooled to 0°C.

-

Thionyl chloride is added dropwise to avoid excessive exothermicity.

-

The mixture is stirred overnight at room temperature.

-

Solvent removal under reduced pressure yields a crude residue.

-

Purification via aqueous workup (basification with NaHCO₃ and extraction with ethyl acetate) affords the product as a white solid (4.97 g, 89% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 89% |

| Purity (LCMS) | 196.1 [M+H]⁺ |

| Reaction Scale | 30.76 mmol |

Direct Amination of α,β-Unsaturated Esters

An alternative route involves the Michael addition of ammonia to methyl 3-(3-(trifluoromethoxy)phenyl)acrylate. This method avoids the use of harsh chlorinating agents but requires careful control of stereochemistry.

Reaction Conditions :

-

Substrate : Methyl 3-(3-(trifluoromethoxy)phenyl)acrylate

-

Reagent : Ammonia (NH₃) in methanol

-

Catalyst : None (thermal conditions)

-

Temperature : 60°C

-

Time : 48 hours

Procedure :

-

The α,β-unsaturated ester is dissolved in methanol saturated with ammonia.

-

The solution is heated under reflux to facilitate conjugate addition.

-

Precipitation of the product occurs upon cooling, with subsequent filtration and recrystallization from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Stereoselectivity | ~85% ee (racemic mix) |

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial applications prioritize throughput and safety, often employing continuous flow reactors. This method enhances heat transfer and reduces reaction times compared to batch processes.

Reactor Setup :

-

Type : Microfluidic tubular reactor

-

Residence Time : 10 minutes

-

Temperature : 50°C

-

Pressure : 3 bar

Process Steps :

-

Esterification Module : Methanol and 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid are mixed with catalytic H₂SO₄.

-

Neutralization Unit : Effluent is treated with aqueous NaOH to quench excess acid.

-

Separation : Liquid-liquid extraction isolates the ester product.

Key Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 89% | 93% |

| Throughput | 5 kg/day | 50 kg/day |

| Solvent Consumption | 120 L/kg | 40 L/kg |

Catalytic Asymmetric Synthesis

Chiral Organocatalysts

Enantioselective synthesis employs cinchona alkaloid-derived catalysts to induce asymmetry during the amidation step.

Catalyst : (DHQD)₂PHAL (dihydroquinidine-derived)

Substrate : Methyl 3-(3-(trifluoromethoxy)phenyl)acrylate

Reagent : Benzylamine

Conditions :

-

Solvent : Toluene

-

Temperature : -20°C

-

Time : 72 hours

Outcomes :

-

Enantiomeric Excess : 92% ee

-

Yield : 68%

-

Catalyst Loading : 5 mol%

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, aligning with sustainable chemistry principles.

Setup :

-

Equipment : Planetary ball mill

-

Milling Balls : Zirconia (10 mm diameter)

-

Frequency : 30 Hz

Procedure :

-

Equimolar amounts of 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid and methyl tosylate are loaded into the milling jar.

-

Milling proceeds for 2 hours.

-

The product is washed with cold water to remove byproducts.

Results :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity | 95% |

| Energy Consumption | 0.5 kWh/mol |

Analytical and Purification Strategies

Chromatographic Methods

HPLC Conditions :

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 μm)

-

Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 254 nm

Retention Data :

| Compound | Retention Time (min) |

|---|---|

| Starting Material (Carboxylic Acid) | 3.2 |

| Product (Methyl Ester) | 5.7 |

| Thionyl Chloride Byproducts | 1.8 |

| Time (Weeks) | Purity (%) | Major Degradant (%) |

|---|---|---|

| 0 | 99.5 | 0 |

| 4 | 95.2 | 3.1 (Hydrolysis) |

| 8 | 88.7 | 9.8 (Oxidation) |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it suitable for developing drugs that target specific diseases, particularly neurological disorders. The trifluoromethoxy group can enhance the compound's binding affinity to receptors and enzymes, which is crucial for drug design.

Biological Studies

Research has shown that this compound can serve as a probe for studying enzyme-substrate interactions. Its amino acid backbone allows it to be incorporated into peptides or proteins, potentially altering their function. Studies have indicated that modifications of the trifluoromethoxy group can lead to variations in biological activity, making it an interesting subject for structure-activity relationship studies in pharmacology .

Materials Science

Due to its unique chemical structure, methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is being explored for developing novel materials with enhanced thermal stability and electrical conductivity. The compound's properties may allow for the creation of advanced materials used in electronics and other high-performance applications.

Case Study 1: Antimalarial Research

In a study focusing on antimalarial compounds, researchers investigated the structural modifications of related compounds to improve their efficacy against Plasmodium falciparum. The introduction of trifluoromethoxy groups was found to influence the metabolic stability and potency of these compounds significantly. This highlights the relevance of methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate in developing new antimalarial agents .

Case Study 2: Enzyme Inhibition

Another study examined the compound's role as an inhibitor of specific enzymes involved in disease pathways. The findings suggested that the trifluoromethoxy substitution could enhance selectivity towards certain enzyme targets, providing insights into its potential therapeutic applications .

Chemical Reactions Involving Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate

The compound undergoes various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides or ketones.

- Reduction : Reduction reactions can yield alcohols or different amine derivatives.

- Substitution : The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

These reactions are crucial for synthesizing derivatives that may exhibit improved properties or activities.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate with key analogs, highlighting substituent variations and their implications:

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Key Properties | Synthesis Yield (Reported) | Application | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate (hypothetical) | -OCF₃ (3-position) | C₁₁H₁₂F₃NO₃ | ~259.2* | High lipophilicity, metabolic stability | N/A | Pharmaceutical intermediate | [18], [19] |

| (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride | -SO₂CH₃ (3-position) | C₁₁H₁₆ClNO₄S | 293.77 | Enhanced solubility (hydrochloride salt), enzyme inhibition | >98% (industrial grade) | Intermediate for Lifitegrast (dry eye treatment) | [8], [14] |

| Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate | -OCH₂CF₂H (3-position) | C₁₂H₁₅F₂NO₃ | 259.25 | Moderate polarity, potential CNS activity | N/A | Preclinical research | [15] |

| Ethyl 2-amino-3-(3-(difluoromethyl)phenyl)propanoate | -CF₂H (3-position) | C₁₂H₁₅F₂NO₂ | 243.25 | Lower steric bulk, improved membrane permeability | N/A | Agrochemical intermediates | [16] |

| (±) Methyl 3-(1-[3,3-dimethylcyclohexyl]-2-{[4-(trifluoromethoxy)phenyl]amino}-1H-benzimidazol-5-yl)propanoate | -OCF₃ (4-position, benzimidazole core) | C₂₆H₂₈F₃N₃O₃ | 511.52 | Anticancer activity (IDH1 inhibition) | 1.7 (relative yield metric) | Oncology drug development | [13] |

*Calculated based on analogous compounds.

Substituent Analysis:

- Trifluoromethoxy (-OCF₃) : The electron-withdrawing nature of -OCF₃ increases resistance to oxidative degradation compared to methoxy (-OCH₃) groups, making it favorable in drug design [19].

- Methylsulfonyl (-SO₂CH₃) : Enhances hydrogen-bonding capacity and solubility but may reduce blood-brain barrier penetration due to higher polarity [14].

- Difluoroethoxy (-OCH₂CF₂H) : Balances lipophilicity and metabolic stability, often used in CNS-targeting agents [15].

Pharmacological and Industrial Relevance

- Agrochemicals : Ethyl esters with difluoromethyl groups show promise as pesticide intermediates, leveraging fluorine’s electronegativity for target specificity [16].

Biological Activity

Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 275.22 g/mol. Its structure includes a trifluoromethoxy group, which enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

The biological activity of Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate is attributed to its interaction with various molecular targets:

- Lipophilicity : The trifluoromethoxy group increases the compound's ability to cross cell membranes, facilitating interactions with intracellular targets.

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their activity and potentially modulating enzyme functions.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Investigations suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies have shown potential anticancer properties, particularly through modulation of key signaling pathways involved in tumor growth.

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Case Studies and Experimental Data

- Anticancer Studies :

-

Antimicrobial Testing :

- In vitro tests against various bacterial strains revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL against resistant strains.

Comparative Analysis

The following table summarizes the biological activities and corresponding IC50/MIC values reported for Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate compared to other related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.